

In-depth Technical Guide: 2-Bromo-3-methylpyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-methylpyridin-4-amine**

Cat. No.: **B1280531**

[Get Quote](#)

An extensive search for detailed technical information on the molecular structure, experimental protocols, and biological activity of **2-Bromo-3-methylpyridin-4-amine** (CAS Number: 79055-61-1) has revealed a significant lack of publicly available data. While this compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes, comprehensive characterization data such as NMR, IR, and mass spectrometry, as well as detailed synthetic protocols and biological studies, are not present in the accessed scientific literature and databases.

This guide, therefore, aims to provide a foundational understanding of the expected molecular structure and characteristics of **2-Bromo-3-methylpyridin-4-amine** based on general chemical principles and data from closely related isomers. It is crucial to note that the information presented herein is predictive and requires experimental validation.

Molecular Structure and Properties

2-Bromo-3-methylpyridin-4-amine is a substituted pyridine with a bromine atom at the 2-position, a methyl group at the 3-position, and an amine group at the 4-position of the pyridine ring.

General Properties

Property	Predicted/Inferred Value
Molecular Formula	C ₆ H ₇ BrN ₂
Molecular Weight	187.04 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to have some solubility in organic solvents

Predicted Spectroscopic Data

Without experimental data, we can predict the general features of the spectra for **2-Bromo-3-methylpyridin-4-amine**.

¹H NMR Spectroscopy:

- Aromatic Protons: Two signals are expected in the aromatic region, corresponding to the protons at the 5 and 6 positions of the pyridine ring. These would likely appear as doublets due to coupling with each other.
- Amine Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration.
- Methyl Protons: A singlet corresponding to the -CH₃ protons.

¹³C NMR Spectroscopy:

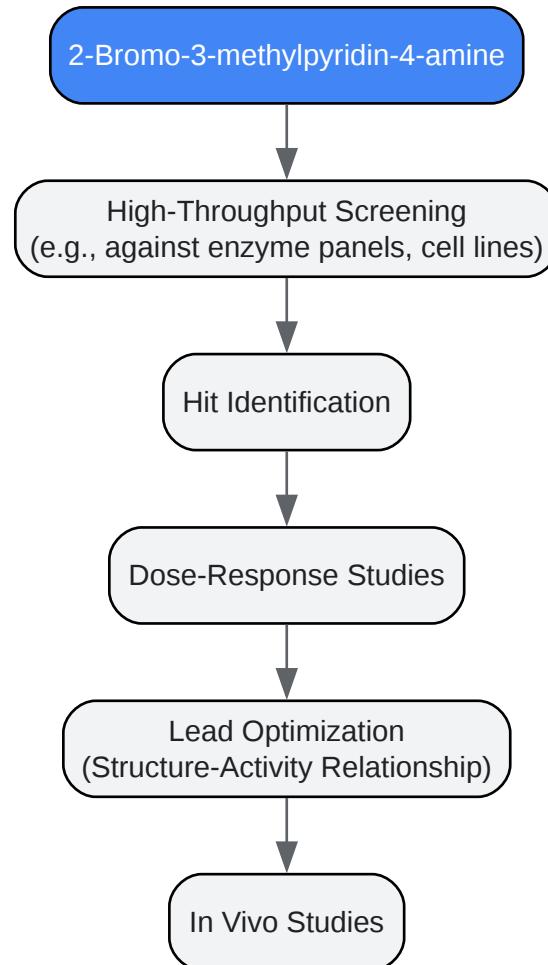
- Six distinct signals are expected, one for each carbon atom in the molecule. The carbon attached to the bromine (C2) would be significantly deshielded. The chemical shifts of the other ring carbons would be influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the bromine and the nitrogen atom in the ring.

IR Spectroscopy:

- N-H Stretching: One or two bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

- C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretching just above and below 3000 cm^{-1} , respectively.
- N-H Bending: A band around 1600 cm^{-1} .
- C=C and C=N Stretching: Aromatic ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- C-Br Stretching: A band in the fingerprint region, typically below 1000 cm^{-1} .

Mass Spectrometry:


- The mass spectrum would be expected to show a molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom (^{79}Br and ^{81}Br isotopes). Fragmentation would likely involve the loss of the bromine atom and the methyl group.

Experimental Protocols

Due to the absence of published literature detailing the synthesis of **2-Bromo-3-methylpyridin-4-amine**, a specific, validated experimental protocol cannot be provided.

However, a plausible synthetic route could involve the bromination of a suitable 3-methylpyridin-4-amine precursor or the amination of a corresponding dibromo- or bromo-iodo-3-methylpyridine derivative. The visualization below outlines a generalized workflow for chemical synthesis and characterization that would be applicable.

Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide: 2-Bromo-3-methylpyridin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280531#2-bromo-3-methylpyridin-4-amine-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com